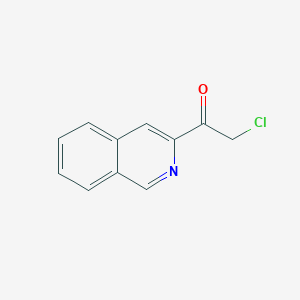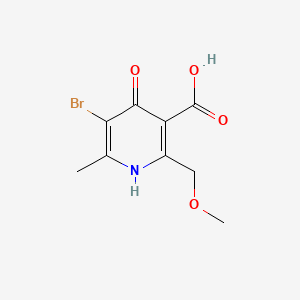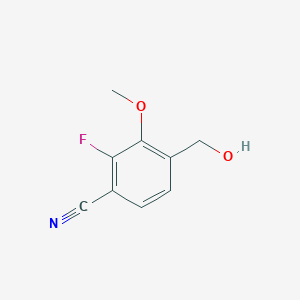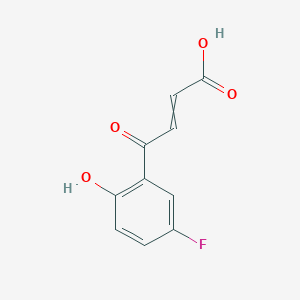
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fluorine atom, a hydroxy group, and a but-2-enoic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid typically involves the use of 5-fluoro-2-hydroxyacetophenone as a starting material. The preparation method includes the following steps :
Esterification: Amino groups and phenolic hydroxy groups undergo double esterification.
Fries Rearrangement: This step is performed under the condition of aluminum chloride/sodium chloride.
Fluorine Diazotization: The hydrolyzate is heated after fluorine diazotization to obtain the final product.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and cost-effectiveness. The use of readily available reagents and mild reaction conditions makes this method suitable for industrial applications .
化学反応の分析
Types of Reactions
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .
科学的研究の応用
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interfere with tubulin polymerization, leading to mitotic arrest in cancer cells. This action is mediated through the up-regulation of mitotic regulatory proteins and the induction of mitochondrial-dependent apoptosis .
類似化合物との比較
Similar Compounds
- 4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 5-Fluoro-2-hydroxyphenacyl bromide
Uniqueness
4-(5-Fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H7FO4 |
|---|---|
分子量 |
210.16 g/mol |
IUPAC名 |
4-(5-fluoro-2-hydroxyphenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7FO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-5,12H,(H,14,15) |
InChIキー |
JBQBYXOFVKGSKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C(=O)C=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


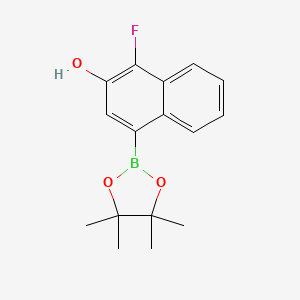
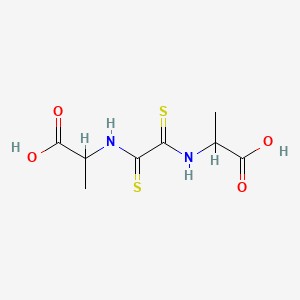
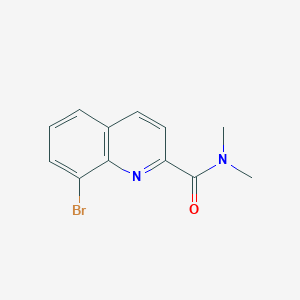
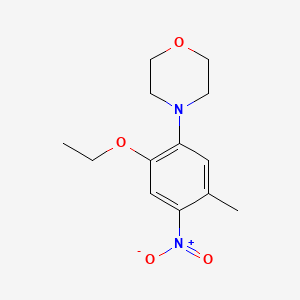
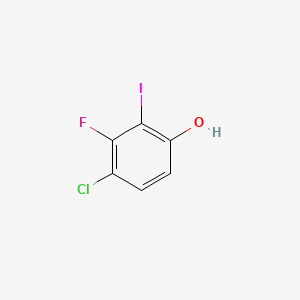

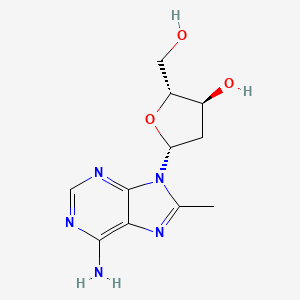
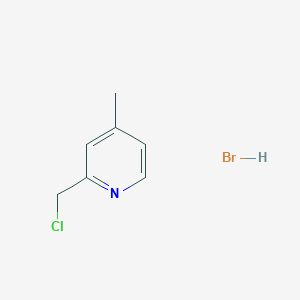
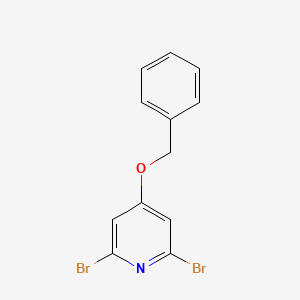
![Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine](/img/structure/B13929886.png)
![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)
